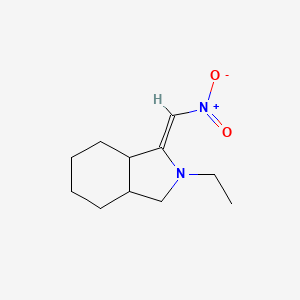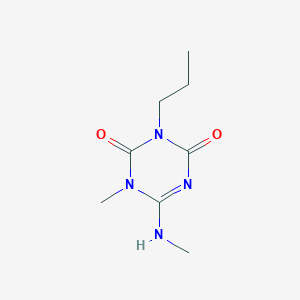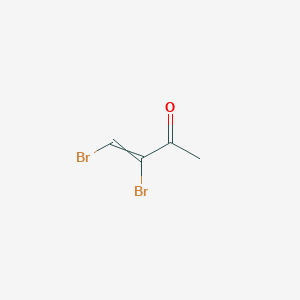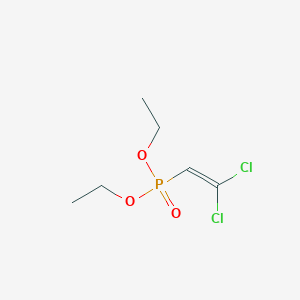![molecular formula C14H11F3N2O B14627124 N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide CAS No. 56913-70-3](/img/structure/B14627124.png)
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides It features a pyridine ring attached to a benzamide moiety, with a trifluoromethyl group at the para position of the benzamide ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with pyridin-4-ylmethanamine to yield this compound.
Reaction Conditions: The reactions are generally carried out under anhydrous conditions, with solvents such as dichloromethane or tetrahydrofuran. The temperature is maintained at low to moderate levels to prevent decomposition of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity of the final product through recrystallization or chromatography.
化学反应分析
Types of Reactions
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the benzamide to the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces amines.
科学研究应用
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
作用机制
The mechanism of action of N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to its target, modulating the activity of the target protein and leading to the desired biological effect.
相似化合物的比较
Similar Compounds
N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide: This compound shares a similar benzamide core but has a chlorophenyl group instead of a trifluoromethyl group.
N-{4-Methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]phenyl}-3-(trifluoromethyl)benzamide: This compound has a similar trifluoromethylbenzamide structure but includes additional pyrimidinyl and pyridinyl groups.
Uniqueness
N-[(Pyridin-4-yl)methyl]-4-(trifluoromethyl)benzamide is unique due to the presence of both a pyridine ring and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its potential for specific interactions with biological targets and its utility in material science applications.
属性
CAS 编号 |
56913-70-3 |
|---|---|
分子式 |
C14H11F3N2O |
分子量 |
280.24 g/mol |
IUPAC 名称 |
N-(pyridin-4-ylmethyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)12-3-1-11(2-4-12)13(20)19-9-10-5-7-18-8-6-10/h1-8H,9H2,(H,19,20) |
InChI 键 |
ZGQRUILJBPTLNO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


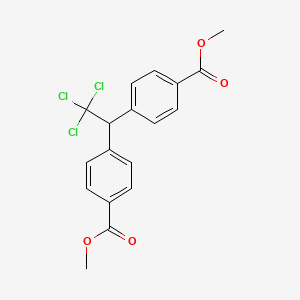
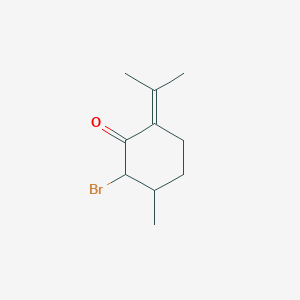
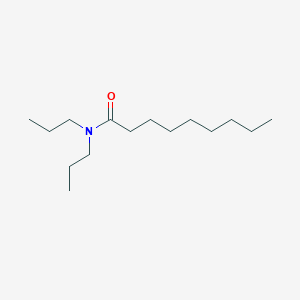


![2-[2-(2-{[2-(4-Methylcyclohex-3-en-1-yl)propan-2-yl]oxy}ethoxy)ethoxy]ethanol](/img/structure/B14627082.png)

![Carbamic acid, [(2-pyrimidinylamino)thioxomethyl]-, ethyl ester](/img/structure/B14627093.png)
